molecular formula C28H29N3O2S B2611400 2-methyl-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 851412-96-9

2-methyl-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2611400
CAS No.: 851412-96-9
M. Wt: 471.62
InChI Key: KDOIIMNMSIOCOJ-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure that includes an indole ring, a benzamide moiety, and a phenethylamine derivative, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Phenethylamine Derivative: The phenethylamine derivative can be introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks the electrophilic carbon of the phenethylamine derivative.

    Formation of the Benzamide Moiety: The benzamide moiety is typically formed through an amidation reaction, where the amine group of the indole derivative reacts with a benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-methyl-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide
  • 2-methyl-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide

Uniqueness

What sets 2-methyl-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide apart from similar compounds is its unique combination of functional groups and its potential for diverse biological activities. The presence of the indole ring and the phenethylamine derivative provides a distinct structural framework that can interact with various biological targets in unique ways.

Properties

IUPAC Name

2-methyl-N-[2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2S/c1-21-9-5-6-12-23(21)28(33)30-17-18-31-19-26(24-13-7-8-14-25(24)31)34-20-27(32)29-16-15-22-10-3-2-4-11-22/h2-14,19H,15-18,20H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOIIMNMSIOCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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